molecular formula C20H18O10 B12412128 Bifendate-d6

Bifendate-d6

Cat. No.: B12412128
M. Wt: 424.4 g/mol
InChI Key: JMZOMFYRADAWOG-LIJFRPJRSA-N
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Description

Bifendate-d6 is a deuterated derivative of bifendate, a biologically active molecule belonging to the dimethyl [1,10-biphenyl]-2,20-dicarboxylate family. Bifendate has been widely used in Chinese medicine for the treatment of chronic hepatitis due to its low cost and minimal side effects . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of bifendate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bifendate-d6 involves the incorporation of deuterium atoms into the bifendate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the incorporation of deuterium atoms at the desired positions .

Chemical Reactions Analysis

Types of Reactions: Bifendate-d6 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional group being replaced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Bifendate-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bifendate-d6 involves its interaction with various molecular targets and pathways. This compound exerts its effects by preventing the translocation of nuclear factor kappa B to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This anti-inflammatory action helps in curbing the progression of liver inflammation and subsequent tissue damage .

Comparison with Similar Compounds

    Bifendate: The non-deuterated form of Bifendate-d6, used clinically for the treatment of chronic hepatitis.

    Schisandrin C: A related compound with similar therapeutic effects.

    Dimethyl [1,10-biphenyl]-2,20-dicarboxylate derivatives: Various derivatives with different biological activities.

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C20H18O10

Molecular Weight

424.4 g/mol

IUPAC Name

trideuteriomethyl 7-methoxy-4-[7-methoxy-5-(trideuteriomethoxycarbonyl)-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3/i3D3,4D3

InChI Key

JMZOMFYRADAWOG-LIJFRPJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)OC([2H])([2H])[2H])OC)OCO4)OCO2)OC

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2

Origin of Product

United States

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